What are the chemical properties of N-Phthaloyl-DL-methionine?
What are the chemical properties of N-Phthaloyl-DL-methionine?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-Phthaloyl-DL-methionine. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams to elucidate key processes.
Core Chemical Properties
N-Phthaloyl-DL-methionine is a derivative of the essential amino acid DL-methionine, where the amino group is protected by a phthaloyl group. This modification alters its physical and chemical characteristics, making it a valuable intermediate in various synthetic processes.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₄S | [1] |
| Molecular Weight | 279.31 g/mol | [2] |
| Calculated Boiling Point | 492 °C at 760 mmHg | [2] |
| Calculated Flash Point | 251.4 °C | [2] |
| Calculated Density | 1.422 g/cm³ | [2] |
| Appearance | White crystalline powder or small flakes | [3] |
Note: Experimental values for melting point and specific solubility in various solvents are not consistently reported in publicly available literature. The provided boiling point, flash point, and density are calculated values.
Synthesis of N-Phthaloyl-DL-methionine
A common and effective method for the synthesis of N-Phthaloyl-DL-methionine involves the reaction of DL-methionine with phthalic anhydride (B1165640). The phthaloyl group serves as a protecting group for the amine functionality, preventing unwanted side reactions in subsequent synthetic steps.
Experimental Protocol: Synthesis from Phthalic Anhydride and DL-Methionine
This protocol is adapted from general procedures for the synthesis of N-phthaloyl amino acids.[4]
Materials:
-
DL-Methionine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
A mixture of DL-methionine (1 equivalent) and phthalic anhydride (1 equivalent) is prepared.
-
Glacial acetic acid is added to the mixture to serve as the solvent.
-
The reaction mixture is refluxed for a period of 2 hours.
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After reflux, the mixture is filtered while hot to remove any insoluble impurities.
-
The solvent (glacial acetic acid) is then evaporated from the filtrate.
-
The resulting solid is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to yield N-Phthaloyl-DL-methionine.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for N-Phthaloyl-DL-methionine.
Spectral Analysis
Expected ¹H NMR Spectral Data
The proton NMR spectrum of N-Phthaloyl-DL-methionine is expected to show characteristic signals for the aromatic protons of the phthaloyl group, as well as the protons of the methionine moiety.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Phthaloyl aromatic protons | 7.7 - 7.9 | Multiplet |
| α-CH | 4.5 - 5.0 | Triplet or Doublet of Doublets |
| β-CH₂ | 2.2 - 2.6 | Multiplet |
| γ-CH₂ | 2.5 - 2.8 | Triplet |
| S-CH₃ | 2.1 | Singlet |
| COOH | > 10 | Broad Singlet |
Note: These are predicted chemical shifts and may vary depending on the solvent and instrument used.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Phthaloyl C=O | 167 - 169 |
| Carboxylic Acid C=O | 170 - 175 |
| Phthaloyl aromatic C (quaternary) | 131 - 133 |
| Phthaloyl aromatic CH | 123 - 135 |
| α-CH | 52 - 56 |
| β-CH₂ | 29 - 33 |
| γ-CH₂ | 28 - 32 |
| S-CH₃ | 14 - 16 |
Note: These are predicted chemical shifts and may vary depending on the solvent and instrument used.
Expected FTIR Spectral Data
The infrared spectrum will show characteristic absorption bands for the functional groups present in N-Phthaloyl-DL-methionine.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (imide) | 1700 - 1780 | Strong |
| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
Expected Mass Spectrometry Fragmentation
In mass spectrometry, N-Phthaloyl-DL-methionine is expected to fragment in a predictable manner, aiding in its identification.
Logical Fragmentation Pathway:
Caption: Predicted mass spectrometry fragmentation pathway.
A primary fragmentation pathway for protonated methionine and its derivatives involves the loss of water and carbon monoxide.[5] Further fragmentation of this intermediate ion can occur through the loss of methanethiol (B179389) (CH₃SH) or ethylamine (B1201723) (C₂H₅N).[5]
Chemical Reactivity and Stability
Hydrolysis
The phthaloyl protecting group is stable under acidic conditions but can be cleaved by hydrolysis under basic conditions, typically using hydrazine, to regenerate the free amino group of methionine. The kinetics of hydrolysis of related N-acetyl-DL-methionine have been studied and can provide insights into the reactivity of the amide bond in N-Phthaloyl-DL-methionine.[6][7][8]
Thermal Stability
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to determine the thermal stability of N-Phthaloyl-DL-methionine. For the parent compound, DL-methionine, a phase transition has been studied, indicating that its thermal behavior can be complex.[9] While specific TGA/DSC data for the N-phthaloyl derivative is not widely published, such analysis would be crucial for determining its decomposition temperature and suitability for applications involving elevated temperatures.
Chelation of Heavy Metals
N-Phthaloyl-DL-methionine is recognized for its potential to chelate heavy metal ions.[2] The presence of the sulfur atom in the methionine side chain and the oxygen atoms in the carboxyl and phthaloyl groups provide potential coordination sites for metal ions.[10][11][12] This property makes it a candidate for applications in environmental remediation and as a potential therapeutic agent for heavy metal detoxification.[13][14]
Proposed Chelation Mechanism:
Caption: Potential coordination sites for heavy metal chelation.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and quantification of amino acids and their derivatives.
Experimental Protocol: HPLC Analysis
This protocol is a general guideline for the analysis of methionine derivatives.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Reversed-phase C18 column
-
UV or Fluorescence detector
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typically used.
Sample Preparation:
-
Accurately weigh and dissolve the N-Phthaloyl-DL-methionine sample in a suitable solvent.
-
Filter the sample through a 0.45 µm filter before injection.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the gradient program to elute the analyte.
-
Detect the analyte at an appropriate wavelength (e.g., 220 nm for the phthalimide (B116566) chromophore).
-
Quantify the analyte by comparing its peak area to that of a standard of known concentration.[15][16][17][18]
Workflow for HPLC Analysis:
Caption: General workflow for the HPLC analysis of N-Phthaloyl-DL-methionine.
References
- 1. PubChemLite - N-phthaloyl-dl-methionine (C13H13NO4S) [pubchemlite.lcsb.uni.lu]
- 2. Cas 5464-44-8,N-PHTHALOYL-DL-METHIONINE | lookchem [lookchem.com]
- 3. Methionine | SIELC Technologies [sielc.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. [Kinetics and thermodynamics of the hydrolysis-synthesis reaction of acetyl-L-methionine catalyzed by acylase I from hog kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Mechanism of Phase Transition in dl-Methionine: Determining Cooperative and Molecule-by-Molecule Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. primescholars.com [primescholars.com]
- 14. primescholars.com [primescholars.com]
- 15. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. helixchrom.com [helixchrom.com]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
